N-(3-chloro-4-methoxyphenyl)-3-(1H-tetrazol-1-yl)benzamide
Description
N-(3-chloro-4-methoxyphenyl)-3-(1H-tetrazol-1-yl)benzamide is a benzamide derivative featuring a 3-chloro-4-methoxyphenyl group and a 3-(1H-tetrazol-1-yl) substituent on the benzamide core. Tetrazole rings are bioisosteres of carboxylic acids, often enhancing metabolic stability and bioavailability in pharmaceuticals .
Properties
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-3-(tetrazol-1-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN5O2/c1-23-14-6-5-11(8-13(14)16)18-15(22)10-3-2-4-12(7-10)21-9-17-19-20-21/h2-9H,1H3,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOCSHLKQLOEQJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=CC(=CC=C2)N3C=NN=N3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-chloro-4-methoxyphenyl)-3-(1H-tetrazol-1-yl)benzamide typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide under acidic conditions.
Coupling Reaction: The synthesized tetrazole is then coupled with 3-chloro-4-methoxyaniline using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired benzamide.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.
Reduction: Reduction reactions can target the nitro group (if present) or the tetrazole ring, leading to the formation of amines or other reduced derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines or reduced tetrazole derivatives.
Substitution: Formation of substituted benzamides with various functional groups.
Scientific Research Applications
N-(3-chloro-4-methoxyphenyl)-3-(1H-tetrazol-1-yl)benzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-methoxyphenyl)-3-(1H-tetrazol-1-yl)benzamide involves its interaction with specific molecular targets. The tetrazole ring and benzamide structure allow it to bind to enzymes or receptors, potentially inhibiting their activity or modulating their function. The exact pathways and targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Substituent Effects on Benzamide Core
The compound’s key structural distinction lies in its tetrazole moiety, which differentiates it from simpler benzamides. Below is a comparison with analogs from the evidence:
Key Observations :
Structural and Functional Divergence
- Tetrazole vs.
- Heterocyclic Modifications : The triazole-thioacetamide group in introduces sulfur-based reactivity, which may differ from the tetrazole’s nitrogen-rich electronic profile .
Research Implications and Gaps
- Biological Activity : While flutolanil and cyprofuram () are established pesticides, the target compound’s tetrazole moiety warrants exploration in medicinal chemistry (e.g., kinase inhibition or antimicrobial activity).
- Synthetic Optimization : Higher yields in (75% for 3c ) suggest that nickel-catalyzed methods could be adapted for tetrazole-containing analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
